molecular formula C22H16N2 B13740519 2,6-Diphenyl-4,4'-bipyridine

2,6-Diphenyl-4,4'-bipyridine

Cat. No.: B13740519
M. Wt: 308.4 g/mol
InChI Key: AGVQSEGGWFOUSZ-UHFFFAOYSA-N
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Description

2,6-Diphenyl-4,4'-bipyridine (C₂₂H₁₆N₂) is a heterocyclic aromatic compound featuring two pyridine rings connected at the 4,4'-positions, with phenyl substituents at the 2,6-positions of each pyridine (Figure 1). Its molecular weight is 308.38 g/mol, and it exhibits a planar geometry conducive to π-π stacking interactions . This compound is notable for its structural rigidity and electronic tunability, making it a versatile ligand in coordination chemistry and materials science. Applications span luminescent materials, catalysis, and optoelectronic devices due to its ability to stabilize metal centers and modulate charge-transfer properties .

Properties

Molecular Formula

C22H16N2

Molecular Weight

308.4 g/mol

IUPAC Name

2,6-diphenyl-4-pyridin-4-ylpyridine

InChI

InChI=1S/C22H16N2/c1-3-7-18(8-4-1)21-15-20(17-11-13-23-14-12-17)16-22(24-21)19-9-5-2-6-10-19/h1-16H

InChI Key

AGVQSEGGWFOUSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diphenyl-4,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a phenylboronic acid in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannylated pyridine derivative and a phenyl halide . These reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 2,6-Diphenyl-4,4’-bipyridine often employs large-scale coupling reactions using similar methods as described above. The choice of method depends on the availability of starting materials and the desired purity of the final product. The reactions are typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Comparison with Similar Compounds

Structural and Electronic Modifications

Key structural analogs of 2,6-diphenyl-4,4'-bipyridine include:

Compound Name Substituents Electronic Effects Key Applications
2,6-Diphenyl-4,4'-bipyridine Phenyl (2,6-pos.) Strong π-conjugation, steric bulk Luminescent materials, DSSCs
4,4′-Dimethyl-2,2′-bipyridine Methyl (4,4′-pos.) Electron-donating, reduced steric hindrance Anticancer Ru complexes
2,2′-Bipyridine-4,4′-dicarboxylic acid Carboxy (4,4′-pos.) Electron-withdrawing, enhances binding Dye-sensitized solar cells (DSSCs)
Viologens (N,N′-disubstituted derivatives) Alkyl/aryl at N,N′-pos. Redox-active, electrochromic Smart windows, sensors
4,4′-Bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine Fluorine (phenyl), methyl (6,6′-pos.) Electron-withdrawing (F), steric adjustment Tuning emission properties

Key Findings :

  • Electronic Effects : Substituents at the 4,4′-positions (e.g., methyl, carboxy) directly influence electron density. Carboxy groups in 2,2′-bipyridine-4,4′-dicarboxylic acid enhance anchoring to TiO₂ in DSSCs, achieving 9.03% efficiency compared to 8.63% for N719 dye .
  • Steric Impact : Phenyl groups in 2,6-diphenyl-4,4′-bipyridine introduce steric hindrance, reducing aggregation in luminescent complexes but limiting solubility .
  • Redox Activity : Viologens exhibit reversible redox behavior, enabling applications in electrochromic devices, whereas 2,6-diphenyl derivatives focus on photophysical tuning .
Photophysical and Catalytic Properties
  • Luminescence : Eu(III) complexes with 4,4′-dimethyl-2,2′-bipyridine show enhanced luminescence due to methyl-induced ligand rigidity, whereas phenyl-substituted analogs prioritize charge separation .
  • Emission Tuning: Fluorination of phenyl rings (e.g., 4,4′-bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine) lowers emission energy by 0.2 eV and increases quantum yield by 15% compared to non-fluorinated analogs .
  • Catalytic Performance : Ru(II) complexes with 2,6-diphenyl-4,4′-bipyridine ligands demonstrate superior light-harvesting in DSSCs due to extended conjugation, outperforming methyl-substituted variants in charge-transfer efficiency .
Coordination Chemistry and Material Design
  • Coordination Polymers : Ag(I) polymers with 4,4′-bipyridine and thiophene dicarboxylate exhibit UV absorption at 320–350 nm, while phenyl-substituted analogs show redshifted absorption due to extended π-systems .
  • Anticancer Activity : Ru(II)-4,4′-dimethyl-2,2′-bipyridine complexes exhibit IC₅₀ values < 5 µM against cisplatin-resistant NSCLC cells, leveraging methyl groups for improved cellular uptake .

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